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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157 Get Quote

CAS Number: 197007-87-7

Abstract
This technical guide provides a comprehensive overview of (4-Bromopyridin-3-yl)methanol, a
key building block in medicinal chemistry and drug discovery. The document details its

physicochemical properties, synthesis, spectroscopic data, and its significant role as a scaffold

in the development of kinase inhibitors. This guide is intended for researchers, scientists, and

professionals in the field of drug development, offering a compilation of essential data,

experimental protocols, and visualizations to facilitate further research and application of this

versatile compound.

Introduction
(4-Bromopyridin-3-yl)methanol, with the CAS number 197007-87-7, is a substituted pyridine

derivative that has garnered interest in the field of medicinal chemistry. Its structure, featuring a

brominated pyridine ring with a hydroxymethyl substituent, offers multiple reactive sites for

chemical modification, making it a valuable intermediate in the synthesis of complex bioactive

molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the

presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the

construction of diverse molecular architectures. This guide aims to consolidate the available

technical information on (4-Bromopyridin-3-yl)methanol to support its application in research

and development.
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Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (4-Bromopyridin-3-
yl)methanol is presented in the tables below. It is important to note that while commercial

suppliers indicate the availability of detailed spectroscopic data, publicly accessible,

experimentally-derived spectra for this specific compound are limited. The data presented here

is a combination of information from various chemical suppliers and predicted values.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 197007-87-7 Multiple Chemical Suppliers

Molecular Formula C₆H₆BrNO [1]

Molecular Weight 188.02 g/mol [1]

Appearance White to off-white solid Typical for similar compounds

Predicted Boiling Point 302.8 ± 27.0 °C [2]

Predicted Density 1.668 g/cm³ [2]

SMILES OCc1cncc(Br)c1 [3]

InChI
InChI=1S/C6H6BrNO/c7-6-3-

8-4-2-5(6)1-9/h2-4,9H,1H2
[4]

Table 2: Spectroscopic Data (Predicted and/or from Closely Related Isomers)
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Spectrum Type Key Features

¹H NMR

Expected signals for aromatic protons on the

pyridine ring and a singlet for the methylene

protons of the hydroxymethyl group. The

chemical shifts will be influenced by the bromine

and hydroxymethyl substituents.

¹³C NMR

Expected signals for the five carbon atoms of

the pyridine ring and one for the methylene

carbon. The carbon attached to the bromine will

show a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum is expected to show a

characteristic isotopic pattern for a

monobrominated compound, with two peaks of

nearly equal intensity for the molecular ion [M]+

and [M+2]+.

Infrared (IR) Spectroscopy

Expected characteristic absorption bands for O-

H stretching (broad), C-H aromatic stretching,

C=N and C=C stretching of the pyridine ring,

and C-O stretching of the primary alcohol.

Note: Specific, experimentally verified spectroscopic data for (4-Bromopyridin-3-yl)methanol
is not readily available in the public domain. The information in Table 2 is based on general

principles of NMR and IR spectroscopy and data for isomeric compounds.

Synthesis and Experimental Protocols
The most plausible synthetic route to (4-Bromopyridin-3-yl)methanol is the reduction of a

suitable precursor such as 4-bromonicotinic acid or its corresponding aldehyde, 4-

bromopyridine-3-carbaldehyde. The reduction of the aldehyde using a mild reducing agent like

sodium borohydride is a common and efficient method for the preparation of primary alcohols.

Synthesis of (4-Bromopyridin-3-yl)methanol from 4-
Bromopyridine-3-carbaldehyde
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This section provides a representative experimental protocol for the synthesis of (4-
Bromopyridin-3-yl)methanol via the reduction of 4-bromopyridine-3-carbaldehyde. This

protocol is based on general procedures for sodium borohydride reductions of aldehydes.

Experimental Protocol:

Materials:

4-Bromopyridine-3-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-

bromopyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per

gram of aldehyde). Cool the solution to 0 °C in an ice bath.

Reduction: While stirring, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the

cooled solution. The addition should be slow to control any effervescence.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at

room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer

chromatography (TLC) until the starting material is consumed.

Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add

saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the

remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory

funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield

the crude (4-Bromopyridin-3-yl)methanol.

Purification: The crude product can be purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure

product.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
The bromopyridine motif is a privileged scaffold in medicinal chemistry, particularly in the

design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen

bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine

base of ATP. The bromine atom serves as a versatile synthetic handle for introducing various

substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-

Hartwig couplings. This allows for the exploration of the chemical space around the core

structure to optimize potency, selectivity, and pharmacokinetic properties.

While direct evidence of (4-Bromopyridin-3-yl)methanol being used in a specific, publicly

disclosed kinase inhibitor is limited, its structural features make it an ideal starting material for

the synthesis of such compounds. For instance, derivatives of this molecule could be

elaborated to target key kinases involved in cancer and other diseases.
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Potential Application in the Synthesis of VEGFR
Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine

kinases that play a crucial role in angiogenesis, the formation of new blood vessels.

Dysregulation of VEGFR signaling is a hallmark of many cancers, making VEGFRs attractive

targets for anticancer drug development. Several approved kinase inhibitors target the VEGFR

signaling pathway. The bromopyridine scaffold has been successfully incorporated into potent

VEGFR inhibitors.

(4-Bromopyridin-3-yl)methanol can serve as a starting point for the synthesis of VEGFR

inhibitors. The hydroxymethyl group can be further functionalized or used to modulate solubility

and other physicochemical properties, while the bromo-substituent allows for the introduction of

larger aromatic or heteroaromatic groups that can occupy the hydrophobic regions of the

kinase's ATP-binding pocket.

Visualization of a Representative Kinase Inhibitor
Synthesis Workflow and Signaling Pathway
To illustrate the potential application of (4-Bromopyridin-3-yl)methanol, a generalized

experimental workflow for its use in the synthesis of a kinase inhibitor via a Suzuki coupling

reaction is presented below. Following this, a simplified diagram of a generic receptor tyrosine

kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors derived from such

scaffolds, is provided.
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Synthesis of a Kinase Inhibitor

(4-Bromopyridin-3-yl)methanol
(Starting Material)

Suzuki Coupling
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Click to download full resolution via product page

A generalized workflow for kinase inhibitor synthesis.
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Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Growth Factor
(e.g., VEGF)
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Click to download full resolution via product page

Simplified RTK signaling pathway and inhibitor action.

Conclusion
(4-Bromopyridin-3-yl)methanol is a valuable and versatile building block for medicinal

chemistry, particularly in the synthesis of kinase inhibitors. Its bifunctional nature allows for

diverse synthetic modifications, making it an attractive starting material for the development of

novel therapeutics. While detailed experimental data for this specific compound is not widely

available in the public domain, this guide provides a consolidated overview of its properties, a

representative synthetic protocol, and its potential applications in drug discovery. Further

research into the synthesis and biological evaluation of derivatives of (4-Bromopyridin-3-
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yl)methanol is warranted to fully explore its potential in the development of new and effective

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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